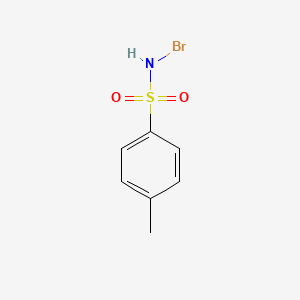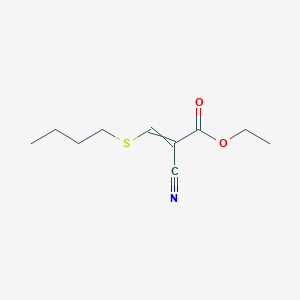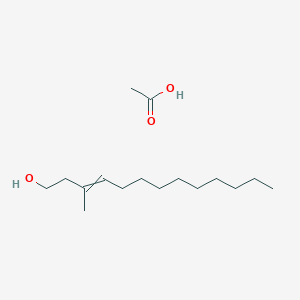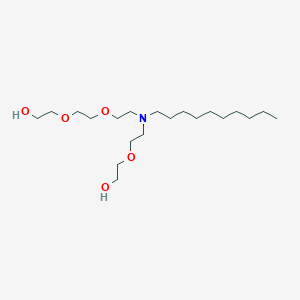
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is a complex organic compound that features a thiazolidine ring fused with a long-chain fatty acid amide. The presence of sulfur and nitrogen atoms in the thiazolidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts and solvents to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may employ green chemistry principles, such as using water as a solvent to minimize environmental impact . The process involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid, resulting in high yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-4-one: A simpler analog with similar biological properties.
Rhodanine: A structurally related compound with diverse pharmacological activities.
Thiazolidinediones: Known for their antidiabetic properties.
Uniqueness
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is unique due to its long-chain fatty acid amide moiety, which imparts additional lipophilicity and potential for membrane interaction. This structural feature distinguishes it from other thiazolidine derivatives and enhances its biological activity .
Eigenschaften
CAS-Nummer |
97772-47-9 |
|---|---|
Molekularformel |
C21H34N2OS2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C21H34N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)22-21-23-20(25)18-26-21/h3-4,6-7,9-10,21H,2,5,8,11-18H2,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
YHFIAULXYYBKCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1NC(=S)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)

![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)
